Molecular Structure and Physicochemical Properties
Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to the Basic Properties of 2,3-Diamino-5-methylpyridine
This guide provides a comprehensive overview of the fundamental basic properties of 2,3-Diamino-5-methylpyridine (CAS No: 24638-29-7), a heterocyclic amine of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into its chemical behavior.
2,3-Diamino-5-methylpyridine, with the IUPAC name 5-methylpyridine-2,3-diamine, is a pyridine derivative featuring two amino groups at the C2 and C3 positions and a methyl group at the C5 position. The presence of these functional groups on the pyridine ring imparts a unique combination of electronic and steric properties that govern its reactivity and basicity.
The molecular structure can be visualized as follows:
Caption: Molecular structure of 2,3-Diamino-5-methylpyridine.
Table 1: Physicochemical Properties of 2,3-Diamino-5-methylpyridine
| Property | Value | Source |
| CAS Number | 24638-29-7 | [1] |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| Boiling Point | 315.8 ± 37.0 °C at 760 mmHg | [1] |
| Appearance | White to pale yellow solid (predicted) | [2] |
| IUPAC Name | 5-methylpyridine-2,3-diamine | [1] |
| SMILES | CC1=CC(=C(N=C1)N)N | [1] |
| InChI Key | AITFREYTVOPXOT-UHFFFAOYSA-N | [1] |
Basicity and pKa Considerations
The basicity of 2,3-Diamino-5-methylpyridine is a critical aspect of its chemical character, arising from the lone pairs of electrons on the pyridine ring nitrogen and the two exocyclic amino groups. Each of these nitrogen atoms can be protonated, leading to three distinct pKa values.
The electron-donating nature of the methyl group at the C5 position increases the electron density of the pyridine ring, thereby enhancing the basicity of the ring nitrogen compared to unsubstituted 2,3-diaminopyridine. The two amino groups also contribute significantly to the overall basicity of the molecule.
The protonation equilibrium can be represented as follows:
Caption: Stepwise protonation of 2,3-Diamino-5-methylpyridine.
Reactivity and Synthetic Applications
2,3-Diamino-5-methylpyridine is a versatile building block in organic synthesis, primarily owing to the nucleophilic character of its amino groups. These groups can readily participate in a variety of chemical transformations.
3.1. Coordination Chemistry
The vicinal amino groups enable 2,3-Diamino-5-methylpyridine to act as a bidentate chelating ligand, forming stable complexes with various metal ions.[1] This property is exploited in the development of catalysts and functional materials.
3.2. Nucleophilic Substitution and Condensation Reactions
The amino groups can act as nucleophiles, reacting with electrophiles in substitution and condensation reactions. This reactivity is fundamental to its use in the synthesis of more complex heterocyclic systems, such as imidazopyridines, which are prevalent scaffolds in pharmaceuticals.[1]
A generalized reaction workflow is depicted below:
Caption: General synthetic utility of 2,3-Diamino-5-methylpyridine.
Synthesis of 2,3-Diamino-5-methylpyridine
A common and effective method for the synthesis of 2,3-Diamino-5-methylpyridine involves the reduction of a corresponding nitro-substituted precursor. A representative experimental protocol is provided below.
Experimental Protocol: Synthesis via Reduction of 2-Amino-5-methyl-3-nitropyridine
Disclaimer: This protocol is a generalized procedure based on established methods for similar compounds. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.
Materials:
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2-Amino-5-methyl-3-nitropyridine
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Palladium on carbon (10% Pd/C)
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Methanol
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Hydrogen gas
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Diatomaceous earth (Celite®)
Procedure:
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In a suitable hydrogenation vessel, dissolve 2-amino-5-methyl-3-nitropyridine in methanol.
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Carefully add a catalytic amount of 10% Pd/C to the solution.
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Seal the reaction vessel and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
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Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
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Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional methanol.
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Combine the filtrates and concentrate under reduced pressure to yield 2,3-Diamino-5-methylpyridine.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 2,3-Diamino-5-methylpyridine are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2,3-Diamino-5-methylpyridine
| Spectroscopy | Predicted Features |
| ¹H NMR | - Two distinct singlets or doublets for the aromatic protons on the pyridine ring. - A singlet for the methyl group protons. - Two broad singlets for the protons of the two amino groups. |
| ¹³C NMR | - Six distinct signals corresponding to the six carbon atoms in the molecule. - The chemical shifts will be influenced by the positions of the nitrogen atoms and the methyl group. |
| FTIR | - N-H stretching vibrations for the primary amino groups in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹. - C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region. |
| UV-Vis | - Absorption maxima in the UV region are expected due to π → π* and n → π* transitions within the aromatic system. Data from 2,3-diaminopyridine suggests potential absorption in the 350-400 nm range in a solvent like DMSO.[3] |
Safety and Handling
A Safety Data Sheet (SDS) for 2,3-Diamino-5-methylpyridine indicates that it should be handled with care.[2] As with many amine-containing compounds, it is advisable to avoid inhalation, ingestion, and contact with skin and eyes. Use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
2,3-Diamino-5-methylpyridine is a heterocyclic compound with significant potential in various fields of chemical research and development. Its basicity, governed by the interplay of its three nitrogen centers and the electronic effect of the methyl group, is a key determinant of its reactivity. The nucleophilic nature of its amino groups makes it a valuable synthon for the construction of complex molecular architectures. While a comprehensive set of experimental data for this specific molecule is not yet widely available, this guide provides a solid foundation for its use in research and development by leveraging established chemical principles and data from closely related analogs.
References
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ResearchGate. (2010). (PDF) 2-Amino-5-methylpyridinium 3-aminobenzoate. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]
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University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]
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MDPI. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations.... Retrieved from [Link]
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National Institutes of Health. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
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